3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is a chemical compound with the molecular formula C19H26O6 and a molecular weight of 350.41 g/mol. It is an oligosaccharide derivative characterized by the presence of a benzyl group at the 3-position and isopropylidene protecting groups at the 1 and 2 positions of the glucose furanose structure. This compound is notable for its stability and solubility in various solvents, including alcohol and water, making it useful in biochemical applications .
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose exhibits various biological activities that make it significant in pharmaceutical research. It has been studied for its potential effects on:
The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves several key steps:
This compound finds applications across various fields:
Interaction studies involving 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose focus on its binding properties with proteins and enzymes. These studies help elucidate:
Several compounds share structural similarities with 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-O-Benzyl-1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | C19H26O6 | Contains additional protection at positions 5 and 6 |
3-O-Methyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C17H24O6 | Methyl group instead of benzyl; different solubility properties |
3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C17H24O6 | Acetate protecting group; used in different synthetic pathways |
The uniqueness of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose lies in its specific protective groups that confer stability and reactivity suitable for various synthetic applications while maintaining solubility characteristics advantageous for biological studies .
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a protected derivative of glucose characterized by its molecular formula C16H22O6 and molecular weight of 310.34 grams per mole. The compound bears the Chemical Abstracts Service registry number 22529-61-9 and is also known by several synonymous names including NSC67055 and 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose. The structural architecture of this molecule represents a sophisticated example of selective protection in carbohydrate chemistry, where specific hydroxyl groups are masked to enable controlled synthetic transformations.
The molecular structure features a furanose ring system derived from D-glucose, with the anomeric carbon locked in the α-configuration. The 1,2-positions are protected by an isopropylidene acetal group, forming a five-membered dioxolane ring that bridges the C1 and C2 carbons. This protection strategy effectively removes two reactive hydroxyl groups from participation in subsequent reactions while simultaneously constraining the molecular conformation. The C3 position bears a benzyl ether protecting group, which provides stability under both acidic and basic conditions. The remaining hydroxyl groups at positions C5 and C6 remain available for further chemical modifications.
Property | Value |
---|---|
Molecular Formula | C16H22O6 |
Molecular Weight | 310.34 g/mol |
Chemical Abstracts Service Number | 22529-61-9 |
Physical State | Colorless to yellow oil |
Optical Rotation | −30° (c=1 in ethanol) |
Purity (commercial) | 95-98% |
The three-dimensional structure of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose adopts a specific conformation that minimizes steric interactions between the protecting groups while maximizing the accessibility of the free hydroxyl groups. The furanose ring typically adopts an envelope conformation, with the isopropylidene acetal group influencing the overall rigidity of the bicyclic system. The benzyl group at C3 projects away from the ring system, reducing steric hindrance during subsequent functionalization reactions.
The development of protecting group strategies in carbohydrate chemistry represents one of the most significant advances in organic synthesis during the latter half of the twentieth century. The conceptual framework for protecting groups emerged from the fundamental challenge of achieving selective reactions in molecules containing multiple similar functional groups. In carbohydrate chemistry, this challenge is particularly acute due to the presence of numerous hydroxyl groups that exhibit similar reactivity patterns.
The introduction of isopropylidene protecting groups revolutionized carbohydrate synthesis by providing a means to selectively protect vicinal diol systems through formation of cyclic acetals. This protection strategy became particularly valuable for glucose derivatives, where the 1,2-diol system could be efficiently protected while leaving other positions available for selective functionalization. The historical development of these methods can be traced to early work in the 1960s and 1970s, when researchers began exploring systematic approaches to carbohydrate protection and deprotection.
Benzyl ethers emerged as complementary protecting groups due to their exceptional stability under a wide range of reaction conditions. Unlike many other protecting groups, benzyl ethers remain intact under both strongly acidic and strongly basic conditions, while being removable through mild catalytic hydrogenation. This orthogonality with isopropylidene acetals, which are acid-labile but base-stable, created powerful synthetic strategies for complex molecule construction.
The specific compound 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose gained prominence as researchers recognized its utility as a building block for oligosaccharide synthesis. Early applications focused on its use in constructing disaccharides and trisaccharides with defined stereochemical relationships. The compound's accessibility through straightforward synthetic procedures, combined with its excellent stability and reactivity profile, established it as a standard intermediate in many synthetic protocols.
In contemporary synthetic organic chemistry, 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose occupies a central position as a versatile building block for complex carbohydrate construction. The compound serves multiple critical functions in modern synthesis, ranging from fundamental research applications to industrial-scale pharmaceutical production. Its strategic importance derives from the combination of protecting group stability, selective reactivity, and stereochemical predictability that enables precise control over synthetic outcomes.
The compound finds extensive application in the synthesis of complex oligosaccharides, where it serves as both a glycosyl donor and acceptor depending on the specific synthetic strategy employed. As a glycosyl acceptor, the free hydroxyl groups at C5 and C6 positions provide sites for glycosidic bond formation with appropriately activated sugar donors. The protecting groups ensure that unwanted side reactions are minimized while directing the stereochemical outcome of glycosylation reactions through electronic and steric effects.
Modern applications extend beyond traditional carbohydrate chemistry into emerging fields such as chemical biology and drug discovery. The compound serves as a precursor for the synthesis of carbohydrate-based pharmaceuticals, where the protected glucose framework can be elaborated into bioactive molecules with enhanced therapeutic properties. Recent developments have highlighted its utility in constructing glycomimetics and carbohydrate-protein conjugates that exhibit improved stability and biological activity compared to natural oligosaccharides.
The role of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose in polymer chemistry represents another significant area of modern application. Ring-opening polymerization reactions using protected sugar derivatives have enabled the synthesis of biodegradable polymers with defined stereochemical structures. These synthetic polysaccharides exhibit unique properties that make them attractive for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
Contemporary synthetic strategies increasingly rely on one-pot reaction sequences and protecting group-free methodologies, yet 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose remains relevant due to its ability to participate in complex cascade reactions while maintaining structural integrity. The compound's compatibility with modern synthetic techniques, including microwave-assisted synthesis and flow chemistry, ensures its continued importance in efficient synthetic protocols. Advanced applications now include its use in automated solid-phase synthesis platforms, where the predictable reactivity patterns enable computer-controlled oligosaccharide assembly with minimal human intervention.